[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate
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Overview
Description
Cortisol 17-valerate, also known as hydrocortisone 17-valerate, is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of cortisol, a naturally occurring glucocorticoid hormone produced by the adrenal cortex. Cortisol 17-valerate is commonly used in topical formulations to treat various skin conditions, such as eczema, dermatitis, and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortisol 17-valerate involves the esterification of cortisol with valeric acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of cortisol 17-valerate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cortisol 17-valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The valerate ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Transesterification reactions often use acid or base catalysts, such as sulfuric acid or sodium methoxide.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of different ester derivatives.
Scientific Research Applications
Cortisol 17-valerate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its effects on cellular processes, such as inflammation and immune response.
Medicine: Widely used in dermatology to treat inflammatory skin conditions. It is also studied for its potential use in treating endocrine disorders and autoimmune diseases.
Industry: Employed in the formulation of topical creams and ointments for therapeutic use
Mechanism of Action
Cortisol 17-valerate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Betamethasone valerate: Another corticosteroid with similar anti-inflammatory properties.
Clobetasol propionate: A more potent corticosteroid used for severe skin conditions.
Hydrocortisone butyrate: A corticosteroid with similar uses but different ester group.
Uniqueness
Cortisol 17-valerate is unique due to its moderate potency and favorable safety profile. It is effective in treating a wide range of inflammatory skin conditions with minimal systemic absorption, reducing the risk of side effects compared to more potent corticosteroids .
Properties
Molecular Formula |
C26H38O6 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18?,19?,20?,23?,24-,25-,26-/m0/s1 |
InChI Key |
FZCHYNWYXKICIO-AWVQXNKLSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
Origin of Product |
United States |
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